![molecular formula C20H23NO3 B5542296 isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and analysis of organic compounds, such as isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate, involve understanding their synthesis, molecular structure, and the various chemical reactions they undergo. These compounds have significant implications in materials science, pharmaceuticals, and chemical research.

Synthesis Analysis

The synthesis of related compounds often involves esterification processes and cyclocondensation reactions. For example, the synthesis of isobutyl p-(dimethylamino) benzoate demonstrates the esterification of p-(dimethylamino)-benzoic acid with isobutanol, using p-toluene sulfonic acid as a catalyst, leading to high yields under optimized conditions (Jian, Xu, & Jun, 2006). This method can provide insights into the synthesis approach for isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate.

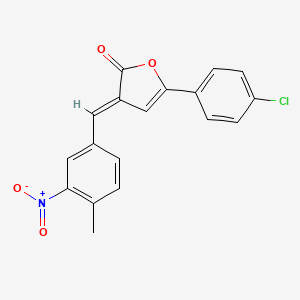

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the behavior and reactivity of compounds. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are employed to elucidate structures. Studies on similar compounds reveal detailed molecular geometries and conformational dynamics that are essential for predicting the behavior of isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate.

Chemical Reactions and Properties

Chemical reactions, including cyclocondensation and esterification, play a pivotal role in synthesizing and modifying organic compounds. The reaction conditions, such as temperature, catalysts, and molar ratios, are optimized for maximum yield and desired properties. For instance, the synthesis and characterization of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provides insights into the complex reactions organic compounds can undergo (İ. Koca et al., 2014).

Applications De Recherche Scientifique

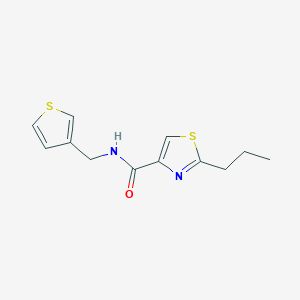

Synthesis and Biological Evaluation

- Chemical Synthesis and Biological Activities : Various studies have focused on the synthesis of complex chemical compounds with potential biological activities. For example, the synthesis of novel aromatic esters, known as cosmetic ingredients, was achieved through eco-friendly methodologies, indicating the importance of green chemistry in developing compounds with industrial applications Villa, Baldassari, Gambaro, Mariani, & Loupy, 2005. Another study synthesized benzothiazoles with N-acyl derivatives showing antitumor activities, highlighting the role of chemical modifications in enhancing biological effects Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999.

Antioxidant and Anti-inflammatory Properties

- Evaluation of Antioxidant Activities : The synthesis and in vitro antioxidant activity assessment of novel compounds indicate the continuous search for antioxidants that can be used in medical and cosmetic applications. For instance, compounds were analyzed for their potential antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity, showcasing the diverse approaches in evaluating chemical compounds for health-related applications Yüksek, Koca, Grdadolnik, Kol, Akyıldırım, & Çelebier, 2015.

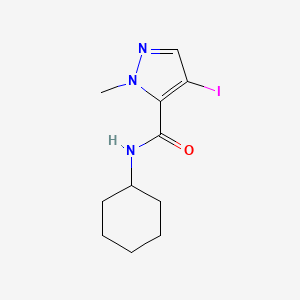

Structural and Physicochemical Properties

- Structural Studies and Physicochemical Analysis : Understanding the structural and physicochemical properties of chemical compounds is crucial for their application in various fields. Research on the structural studies of certain pyrazole derivatives, for instance, contributes to the knowledge on how chemical structures influence their potential uses Fazil, Ravindran, Devi, & Bijili, 2012. Another study explored the synthesis of methyl nicotinates, highlighting the importance of structural modifications in developing new chemical entities Dzvinchuk & Lozinskii, 2009.

Propriétés

IUPAC Name |

2-methylpropyl 4-[(3,4-dimethylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-13(2)12-24-20(23)16-7-9-18(10-8-16)21-19(22)17-6-5-14(3)15(4)11-17/h5-11,13H,12H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXLPPIWECPESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)